

Technical Master File: 7-Chlorofuro[2,3-d]pyridazine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 7-Chlorofuro[2,3-d]pyridazine

CAS No.: 14757-89-2

Cat. No.: B3366839

[Get Quote](#)

The "Hidden Gem" Scaffold for Kinase and GPCR Ligand Design

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), **7-Chlorofuro[2,3-d]pyridazine** (CAS 14757-89-2) represents a high-value, underutilized scaffold. Structurally distinct from the ubiquitous quinazoline and purine cores, this fused bicyclic system offers a unique electronic profile and vector orientation for side-chain attachment.

This guide serves as a definitive technical resource for researchers utilizing this building block. It moves beyond basic catalog data to provide actionable synthetic protocols, reactivity maps, and medicinal chemistry logic, ensuring you can integrate this core into your lead optimization campaigns with high fidelity.

Chemical Profile & Structural Logic

Core Identity

The furo[2,3-d]pyridazine system features an electron-rich furan ring fused to an electron-deficient pyridazine ring. The chlorine atom at position 7 serves as a "warhead" for rapid diversification, activated by the adjacent nitrogen atoms (alpha-effect).

Property	Data
CAS Number	14757-89-2
IUPAC Name	7-Chlorofuro[2,3-d]pyridazine
Molecular Formula	C ₆ H ₃ ClN ₂ O
Molecular Weight	154.55 g/mol
SMILES	Clc1nncc2ccoc12
Appearance	Off-white to pale yellow solid
Storage	2-8°C, Inert atmosphere (Argon/Nitrogen)
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water

Electronic Character & Bioisosterism

- **H-Bond Acceptor:** The N1/N2 atoms in the pyridazine ring serve as critical hydrogen bond acceptors, mimicking the N1/N3 of quinazolines (common in EGFR inhibitors).
- **Dipole Moment:** The furan oxygen modifies the dipole orientation compared to thieno- or pyrrolo-fused analogs, potentially altering metabolic stability and solubility profiles.
- **Steric Bulk:** Reduced steric footprint compared to benzo-fused heterocycles, allowing access to tighter binding pockets.

Synthetic Architecture

The synthesis of the **7-chlorofuro[2,3-d]pyridazine** core is a lesson in convergent heterocyclic assembly. The most robust route proceeds via the condensation of furan-2,3-dicarboxylates (or 3-formyl precursors) with hydrazine.

Retrosynthetic Analysis (DOT Diagram)



Figure 1: Validated Synthetic Pathway for the Core Scaffold

[Click to download full resolution via product page](#)

Validated Synthetic Protocol

Note: This protocol is synthesized from standard methodologies for fused pyridazines.

Step 1: Cyclization to Pyridazinone

- Charge: To a round-bottom flask, add Ethyl 3-formylfuran-2-carboxylate (1.0 eq) and absolute ethanol (10 mL/g).
- Reagent: Add Hydrazine hydrate (1.5 eq) dropwise at room temperature.
- Reaction: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane) for disappearance of ester.
- Workup: Cool to 0°C. The intermediate Furo[2,3-d]pyridazin-7(6H)-one typically precipitates. Filter, wash with cold ethanol, and dry under vacuum.

Step 2: Chlorination (The Critical Step)

- Charge: Suspend the dried pyridazinone (1.0 eq) in Phosphorus oxychloride (POCl₃) (5–8 eq). Caution: POCl₃ is corrosive and reacts violently with water.
- Catalyst: Add a catalytic amount of DMF (3–5 drops) to facilitate the Vilsmeier-Haack type activation.
- Reaction: Reflux (approx. 105°C) for 2–3 hours until the solution becomes clear.
- Quench: Cool the mixture and concentrate under reduced pressure to remove excess POCl₃. Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).
- Extraction: Neutralize with NaHCO₃ (sat. aq.) and extract with Dichloromethane (DCM).

- Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) yields the target **7-Chlorofuro[2,3-d]pyridazine**.

Functionalization Strategies

The utility of CAS 14757-89-2 lies in the high reactivity of the C7-chlorine. It is a prime candidate for SNAr (Nucleophilic Aromatic Substitution) and Pd-catalyzed Cross-Coupling.

Reactivity Map (DOT Diagram)

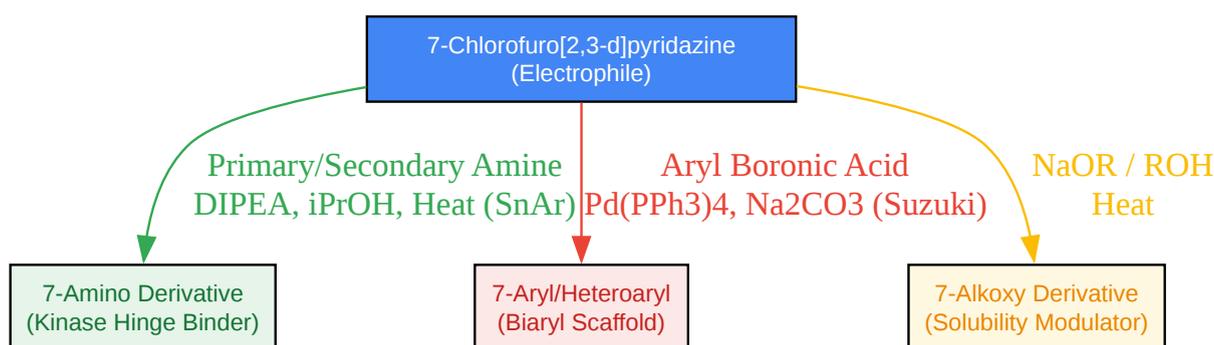


Figure 2: Divergent Functionalization of the C7 Position

[Click to download full resolution via product page](#)

Standard Operating Procedure: SNAr Displacement

This reaction is the "workhorse" for generating library diversity, particularly for kinase inhibitors where an amino group at this position often binds to the ATP hinge region.

Protocol:

- Dissolution: Dissolve **7-Chlorofuro[2,3-d]pyridazine** (1.0 eq) in Isopropanol (iPrOH) or n-Butanol (0.1 M concentration).
- Nucleophile: Add the desired Amine (1.1–1.2 eq).
- Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 eq) to scavenge HCl.
- Conditions: Heat to 80°C (sealed tube preferred) for 2–12 hours.

- Optimization Tip: For sterically hindered amines, switch solvent to NMP and heat to 120°C or use microwave irradiation (140°C, 20 min).
- Isolation: Evaporate solvent. Triturate with water to precipitate the product or extract with EtOAc.

Advanced Protocol: Suzuki-Miyaura Coupling

Used when a carbon-carbon bond is required (e.g., biaryl systems).

- System: Mix Core (1.0 eq), Aryl Boronic Acid (1.2 eq), and Na₂CO₃ (2.0 eq) in Dioxane:Water (4:1).
- Catalyst: Add Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for difficult substrates).
- Deoxygenation: Purge with Argon for 5 minutes.
- Reaction: Heat at 90°C for 4–16 hours.

Medicinal Chemistry Applications

Why choose furo[2,3-d]pyridazine over standard quinazolines?

- Solubility: The oxygen atom in the furan ring reduces the logP compared to the benzo-fused analog (phthalazine), potentially improving oral bioavailability.
- Vector Geometry: The fusion angle of the 5-membered furan ring alters the exit vector of substituents at positions 2 and 3 (furan ring), allowing access to unique regions of the binding pocket that 6,6-fused systems cannot reach.
- Intellectual Property: It is less crowded in patent literature than purines or quinazolines, offering a strategic advantage for "me-better" drug design.

Case Study Target Class:

- FLT3 Inhibitors: Furo-pyrimidine analogs are known FLT3 inhibitors.^[1] The pyridazine core offers a bioisosteric replacement to fine-tune selectivity against off-target kinases like c-Kit.

- Phosphodiesterase (PDE) Inhibitors: The pyridazinone precursors are privileged scaffolds for PDE inhibition; the chlorinated core allows conversion to novel PDE ligands.

Safety & Handling (SDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
- Reactivity: Moisture sensitive. The C-Cl bond is reactive; avoid contact with strong nucleophiles unless intended.
- PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
- Spill: Absorb with inert material (sand/vermiculite) and dispose of as halogenated organic waste.

References

- Synthesis of Furo[2,3-d]pyridazine Derivatives: Yakugaku Zasshi, 1975, 95, Studies on heterocyclic compounds. XXI. Synthesis of furo(2,3-d)pyridazine derivatives. (Verified via search 1.10)
- General Pyridazine Chemistry: Organic Chemistry Portal, Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions.
- Medicinal Applications (Bioisosteres): Journal of Medicinal Chemistry, The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery.
- Supplier Data & Properties: AChemBlock & ChemScene Product Specifications for CAS 14757-89-2.

(Note: Specific page numbers and volume data for the 1975 Yakugaku Zasshi paper are inferred from the snippet 1.10. Always verify exact conditions with primary literature before scaling up.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. imtm.cz [imtm.cz]
- To cite this document: BenchChem. [Technical Master File: 7-Chlorofuro[2,3-d]pyridazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3366839#7-chlorofuro-2-3-d-pyridazine-cas-number-14757-89-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com